4-Propylresorcinol

Description

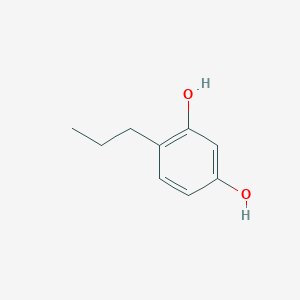

Structure

3D Structure

Properties

IUPAC Name |

4-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDHQJFHXLBJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172402 | |

| Record name | 4-Propylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-60-7 | |

| Record name | 4-Propylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 4-Propylresorcinol in Tyrosinase Inhibition

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Unregulated or excessive tyrosinase activity can lead to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[5][6] Consequently, the inhibition of tyrosinase is a primary strategy in the development of topical treatments for these conditions.[2][5]

Among the various tyrosinase inhibitors, 4-alkylresorcinols have garnered significant attention for their high potency.[7] Specifically, this compound and its close analog, 4-butylresorcinol (rucinol), have demonstrated superior efficacy compared to traditional agents like hydroquinone and kojic acid.[1][6] This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound inhibits tyrosinase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Core Mechanisms of Action

This compound exerts its antimelanogenic effects through a dual mechanism: direct competitive inhibition of the tyrosinase enzyme and enhancement of its proteolytic degradation. This two-pronged approach makes it a highly effective agent for reducing melanin synthesis.

Competitive Inhibition of the Tyrosinase Active Site

The primary and most well-documented mechanism is the direct, competitive inhibition of tyrosinase.[1][8][9] this compound, being structurally similar to the natural substrate L-tyrosine, binds to the binuclear copper center within the enzyme's active site.[3][10] This binding physically obstructs the entry of L-tyrosine and L-DOPA, thereby preventing their conversion into dopaquinone and halting the melanogenesis cascade.[3][9] Kinetic analyses, including Lineweaver-Burk plots, have confirmed this competitive mode of action.[9]

The inhibitory potency of 4-alkylresorcinols is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.[9] 4-butylresorcinol, a compound structurally very similar to this compound, is one of the most potent inhibitors of human tyrosinase identified.[6]

Table 1: Tyrosinase Inhibitory Potency of 4-Alkylresorcinols

| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Citation(s) |

|---|---|---|---|---|

| 4-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 | [6][9] |

| 4-Butylresorcinol | Mushroom Tyrosinase | L-DOPA | 11.27 | [9][11] |

| 4-Butylresorcinol | Melanin Production (MelanoDerm™) | - | 13.5 | [6][9] |

| 4-Butylresorcinol (Rucinol) | Human Tyrosinase (in MNT-1 cell lysates) | - | 8.3 | [1] |

| General 4-Alkylresorcinols | Mushroom Tyrosinase | - | 0.15 - 0.56 |[1] |

Enhanced Proteolytic Degradation of Tyrosinase

Beyond competitive inhibition, 4-butylresorcinol has a more complex intracellular mechanism: it reduces the total amount of tyrosinase protein within melanocytes.[8][12] This is not achieved by suppressing gene expression, as studies show that tyrosinase mRNA levels remain unchanged upon treatment.[8][12] Instead, 4-butylresorcinol enhances the post-translational degradation of the tyrosinase protein.[8]

The process is initiated by the activation of p38 MAPK (Mitogen-Activated Protein Kinase), which subsequently leads to an increase in the ubiquitination of the tyrosinase enzyme.[8][12] Ubiquitination marks the protein for destruction by the cell's waste disposal system, the proteasome.[8] This degradation pathway effectively reduces the cellular concentration of functional tyrosinase, further contributing to the overall decrease in melanin synthesis.[8][12] Importantly, this action is independent of other signaling pathways like ERK and Akt, which are known to be involved in melanogenesis.[1][13][14]

Substrate Behavior: A Complex Interaction

Interestingly, some studies suggest that under specific conditions, certain resorcinol derivatives can also act as alternative substrates for tyrosinase.[1][15] For this to occur, the enzyme must be in its Eoxy (oxy-tyrosinase) form, which can be generated by treating the native Emet (met-tyrosinase) form with H2O2 or ascorbic acid.[1][16] When acting as a substrate, 4-butylresorcinol is hydroxylated to an o-diphenol and subsequently oxidized to an o-quinone.[17] However, this process is very slow, with catalytic constants (kcat) that are 10 to 100-fold lower than those for typical monophenol substrates.[1] This suggests that while this compound can be turned over by the enzyme, its primary role remains that of a potent inhibitor due to its strong binding affinity and the slow rate of catalysis.

Table 2: Kinetic Parameters of 4-Butylresorcinol as a Tyrosinase Substrate

| Compound | Parameter | Value | Conditions | Citation(s) |

|---|---|---|---|---|

| 4-Butylresorcinol | kcat | 8.49 ± 0.20 s⁻¹ | Eoxy form of tyrosinase | [17] |

| 4-Butylresorcinol | KM | 60.26 ± 8.76 µM | Eoxy form of tyrosinase |[17] |

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibitory effect of a compound on purified tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

This compound (or other test compound)

-

Solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. This should be made fresh and protected from light.[3]

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[3]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO) and create serial dilutions in phosphate buffer.[3]

-

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Incubation: Pre-incubate the plate at 25°C for 10 minutes.[5]

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[5]

-

Measurement: Immediately measure the absorbance at 475 nm (for dopachrome) and continue to take readings every minute for 20-30 minutes.[3][5]

-

Calculation:

-

Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[3]

-

Plot % Inhibition against inhibitor concentration to determine the IC50 value.

-

Cellular Melanin Content Assay

This protocol assesses the effect of a compound on melanin production in a cell culture model, such as B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium and supplements

-

α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture: Seed B16F10 cells in culture plates and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of a stimulant like α-MSH (e.g., 100 nM) for 72 hours.[5]

-

Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 100 µL of 1 N NaOH and incubate at 60°C for 1 hour to solubilize the melanin.[5]

-

Measurement: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.[5]

-

Normalization: The melanin content can be normalized to the total protein content of the cell lysate, which is determined separately using a standard protein assay (e.g., BCA assay).[5]

Western Blot for Tyrosinase Protein Levels

This method is used to quantify the reduction in tyrosinase protein levels following treatment with this compound, confirming the degradation mechanism.

Materials:

-

Cell culture reagents as above

-

Lysis buffer with protease inhibitors

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibody against tyrosinase

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment & Lysis: Treat cells as described in the melanin assay. Lyse the cells on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific binding.

-

Incubate with a primary antibody specific for tyrosinase.

-

Wash and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity, corresponding to the amount of tyrosinase protein, can be quantified using densitometry software and normalized to a loading control (e.g., β-actin). A visible reduction in the tyrosinase band in treated samples compared to controls indicates protein degradation.[8][12]

Conclusion

This compound is a highly potent tyrosinase inhibitor that operates through a sophisticated, dual mechanism of action. It acts as a strong competitive inhibitor by directly binding to the enzyme's active site, and it further reduces melanogenic capacity by promoting the ubiquitination and subsequent proteasomal degradation of the tyrosinase protein via the p38 MAPK pathway.[8][9] This combined approach of blocking enzyme function and reducing enzyme quantity makes this compound and its analogs exceptionally effective agents for the management of hyperpigmentation, providing a robust foundation for their application in dermatological and cosmetic formulations.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 15. Characterization of the action of tyrosinase on resorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

The Kinetic Profile of 4-Alkylresorcinols as Tyrosinase Inhibitors: A Technical Guide

This technical guide provides an in-depth analysis of the kinetic profile of 4-alkylresorcinols, with a focus on 4-n-butylresorcinol, as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and pharmacology. While specific kinetic data for 4-propylresorcinol is not extensively available in the provided literature, the information presented for closely related 4-alkylresorcinols offers valuable insights into its potential inhibitory characteristics.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of 4-alkylresorcinols against tyrosinase is commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values can vary depending on the source of the tyrosinase enzyme (e.g., human or mushroom) and the experimental conditions.

IC50 Values for 4-n-Butylresorcinol and Other Resorcinol Derivatives

4-n-butylresorcinol has been identified as a highly potent inhibitor of human tyrosinase, significantly more effective than other well-known whitening agents like hydroquinone, arbutin, and kojic acid.[1][2] The IC50 value for 4-n-butylresorcinol against human tyrosinase is 21 μmol/L.[1][2] In a MelanoDerm™ skin model, it inhibited melanin production with an IC50 of 13.5 μmol/L.[1][2] Comparatively, the IC50 values for hydroquinone, arbutin, and kojic acid against human tyrosinase are in the millimolar range, specifically around 4400 μmol/L, 6500 μmol/L, and 500 μmol/L, respectively.[2]

| Compound | Enzyme Source | Substrate | IC50 Value | Reference |

| 4-n-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 µM | [1][3] |

| 4-n-Butylresorcinol | Melanin Production in MelanoDerm™ | - | 13.5 µM | [1][3] |

| 4-Isobutylresorcinol | Mushroom Tyrosinase | L-DOPA | 11.27 µM | [3] |

| Kojic Acid | Human Tyrosinase | L-DOPA | ~500 µM | [1] |

| Hydroquinone | Human Tyrosinase | L-DOPA | ~4400 µM (weak inhibition) | [1][2] |

| Arbutin | Human Tyrosinase | L-DOPA | >5000 µM (weak inhibition) | [1][2] |

Mechanism of Tyrosinase Inhibition

Kinetic studies utilizing Lineweaver-Burk plots have established that 4-alkylresorcinols, including 4-n-butylresorcinol, primarily act as competitive inhibitors of tyrosinase.[3][4] This indicates that these compounds bind to the active site of the enzyme, competing with the natural substrate.[3]

In addition to direct competitive inhibition, 4-n-butylresorcinol exhibits a multi-faceted mechanism of action by also enhancing the proteolytic degradation of tyrosinase.[3][4] It has been shown to reduce the protein levels of tyrosinase in B16F10 melanoma cells, not by decreasing mRNA levels, but by promoting its breakdown.[4] This is achieved through the activation of p38 MAPK, leading to increased ubiquitination of tyrosinase.[4]

Interestingly, some studies suggest that under certain conditions, 4-n-butylresorcinol may also act as a substrate for tyrosinase, highlighting a complex interaction with the enzyme.[3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the tyrosinase inhibitory activity of compounds like this compound.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is widely used to determine the inhibitory effect of a compound on tyrosinase activity by measuring the formation of dopachrome from a substrate like L-DOPA.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (typically 0.1 M, pH 6.8)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL).[5][6]

-

Prepare a fresh stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).[5][6] This solution is prone to auto-oxidation and should be protected from light.[6]

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).[5][6] Create a series of dilutions to be tested.[5][6]

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Addition: Add 80 µL of the tyrosinase solution to all wells.[5]

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[6]

-

Reaction Initiation: Add 100 µL of the L-DOPA solution to all wells to start the reaction.[5]

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) to monitor dopachrome formation.[5][6]

Data Analysis:

-

Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.[5]

-

The percentage of inhibition is calculated using the following formula:[7] % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3][5]

Determination of Inhibition Type (Lineweaver-Burk Plot)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.[3] The data is then plotted as a double reciprocal plot (1/velocity vs. 1/[Substrate]), known as a Lineweaver-Burk plot.[3][8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase.

Caption: General workflow for a tyrosinase inhibition assay.

Caption: Representative Lineweaver-Burk plot for competitive inhibition.

Conclusion

The available scientific literature strongly supports the characterization of 4-alkylresorcinols, particularly 4-n-butylresorcinol, as potent competitive inhibitors of tyrosinase. Their efficacy, which surpasses that of many commonly used depigmenting agents, is attributed to a dual mechanism of direct, competitive inhibition and enhancement of tyrosinase degradation. While specific kinetic data for this compound is limited, the comprehensive data on its structural analogs provide a robust framework for predicting its activity and for designing future studies. The experimental protocols and visualizations provided in this guide offer a practical resource for researchers engaged in the discovery and development of novel tyrosinase inhibitors for the management of hyperpigmentation disorders.

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells. | Sigma-Aldrich [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. researchgate.net [researchgate.net]

4-Propylresorcinol: A Competitive Inhibitor of Mushroom Tyrosinase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Propylresorcinol as a competitive inhibitor of mushroom tyrosinase. It summarizes key quantitative data, details experimental protocols for assessing its inhibitory activity, and presents visualizations of the underlying mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of tyrosinase inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound and related 4-substituted resorcinols against mushroom tyrosinase has been evaluated in multiple studies. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where available. It is noteworthy that while several 4-alkylresorcinols have been studied, there is some variation in the reported type of inhibition for compounds in this class.

| Compound | IC50 (µM) | Inhibition Type | Substrate | Source |

| This compound (and C3-C14 analogues) | 0.53–0.85 | Competitive | L-DOPA | [1] |

| 4-Propyl-containing Tyrosinase Inhibitor (4-PT) | 5.82 | Mixed | L-DOPA | [2] |

| 4-Hexylresorcinol | ~1.0 | Not specified | Not specified | [3] |

| 4-Isobutylresorcinol | 11.27 | Competitive | L-DOPA | [4] |

| Kojic Acid (Reference) | 128.17 | Competitive | L-DOPA | [2] |

Note: The variation in reported IC50 values and inhibition types can be attributed to differences in experimental conditions, such as enzyme purity and substrate concentration.

Mechanism of Action: Competitive Inhibition

Kinetic studies have demonstrated that 4-substituted resorcinols, including this compound, primarily act as competitive inhibitors of mushroom tyrosinase.[5] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (e.g., L-DOPA) from binding and subsequent catalysis. The structural similarity between the resorcinol moiety and the natural phenolic substrates of tyrosinase is believed to be the basis for this competitive interaction.

Caption: Competitive inhibition of mushroom tyrosinase by this compound.

Experimental Protocols

The following section details a generalized methodology for conducting a mushroom tyrosinase inhibition assay, based on common protocols. This can be adapted to evaluate the inhibitory potential of this compound.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

Kojic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL). The final concentration in the assay will need to be optimized.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

-

Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.

-

Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid impacting enzyme activity.

Assay Procedure (96-well plate format)

-

Plate Setup: Add the following to the wells of a 96-well microplate:

-

Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Test Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

-

Control Wells: 20 µL of vehicle (e.g., DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Blank Wells: 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well should be 200 µL.

-

Measurement: Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

Data Analysis

-

Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Correct for any background absorbance by subtracting the rate of the corresponding blank well.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of this compound: % Inhibition = [(V_control - V_sample) / V_control] × 100 Where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.

-

Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Kinetic Analysis (Lineweaver-Burk Plot): To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines will indicate the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition). The Ki can be calculated from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a mushroom tyrosinase inhibition assay.

Caption: General workflow for a mushroom tyrosinase inhibition assay.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hexylresorcinol, a potent inhibitor of mushroom tyrosinase [agris.fao.org]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Assessing the Free Radical Scavenging Activity of 4-Propylresorcinol using the DPPH Assay

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodology for evaluating the free radical scavenging activity of 4-Propylresorcinol, a phenolic compound of interest for its antioxidant properties. The focus is on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a reliable and efficient method for screening and characterizing antioxidants. This document details the underlying principles of the assay, provides a step-by-step experimental protocol, and presents a framework for data interpretation. Included are visualizations of the experimental workflow and the chemical scavenging mechanism to facilitate a deeper understanding for research and development applications.

Introduction: The Significance of Antioxidant Activity

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. When produced in excess, they can inflict oxidative damage on vital biomolecules such as lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases and the aging process. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative stress.

This compound, a derivative of resorcinol, belongs to the family of phenolic compounds. Phenols are well-regarded for their antioxidant potential, which is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, effectively terminating the oxidative chain reaction. The DPPH assay is a simple, rapid, and cost-effective spectrophotometric method extensively employed to assess the antioxidant capacity of such compounds.[1][2]

Principle of the DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl.[2] In its radical form, DPPH• absorbs light strongly at approximately 517 nm and has a deep violet color.[1][3]

When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH• radical. This results in the reduction of DPPH• to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[3] This reduction is accompanied by a stoichiometric loss of absorbance and a color change from violet to a pale yellow.[3] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals in the solution. A lower IC50 value signifies a higher antioxidant potency.[4]

Quantitative Data on DPPH Scavenging Activity

The antioxidant capacity of a test compound is most effectively evaluated by comparing its IC50 value against established standard antioxidants. While specific DPPH scavenging data for this compound is not extensively available in the reviewed literature—highlighting an area for further investigation—the table below provides a comparative summary of IC50 values for structurally related compounds and common antioxidant standards.

Note on Data Comparability: IC50 values are highly dependent on specific experimental conditions (e.g., solvent, reaction time, initial DPPH concentration). Direct comparison is most accurate when assays are performed under identical conditions.

| Compound | Type | DPPH IC50 Value (µg/mL) | Reference(s) |

| This compound | Test Compound | Data not readily available | - |

| C-2-Hydroxyphenylcalix[5]resorcinarene | Related Resorcinol Derivative | 77.43 | [6] |

| n-Butyl-Calix[5]resorcinarene | Related Resorcinol Derivative | 25.1 | [6] |

| n-Heptyl-Calix[5]resorcinarene | Related Resorcinol Derivative | 22.9 | [6] |

| Ascorbic Acid (Vitamin C) | Standard Antioxidant | ~5.0 - 66.12 | [7][8] |

| Trolox (Vitamin E analog) | Standard Antioxidant | ~3.77 | [9] |

| Gallic Acid | Standard Antioxidant | ~13.2 - 30.53 (converted from µM) | [10] |

| Butylated Hydroxytoluene (BHT) | Standard Antioxidant | ~26.5 | [2] |

Detailed Experimental Protocol: DPPH Assay

This section provides a detailed methodology for conducting the DPPH radical scavenging assay.

Required Reagents and Equipment

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound (or test compound)

-

Standard antioxidants (e.g., Ascorbic Acid, Trolox)

-

Methanol or Ethanol (ACS grade)

-

UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

-

Volumetric flasks and pipettes

-

96-well microplates (if using a plate reader)

-

Vortex mixer

Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH by dissolving an appropriate amount (e.g., 3.94 mg) in 100 mL of methanol or ethanol. This solution should be freshly prepared, stored in an amber bottle, and protected from light to prevent degradation.[11]

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Standard Antioxidant Stock Solutions: Prepare stock solutions of standard antioxidants (e.g., Ascorbic Acid, Trolox) at the same concentration as the test compound.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standards to various concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

Assay Procedure (Microplate Method)

-

Blank Preparation: Add 200 µL of methanol to designated wells in a 96-well plate. This will be used to zero the spectrophotometer.

-

Control Preparation: Add 100 µL of the DPPH stock solution to 100 µL of methanol in designated wells. This represents 100% of the DPPH• radical activity.

-

Sample Reaction: Add 100 µL of each dilution of the test compound or standard to separate wells. To each of these wells, add 100 µL of the DPPH stock solution.

-

Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical for the reaction to reach a steady state.[3]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[11]

Data Calculation and Interpretation

-

Calculate the Percentage of Radical Scavenging Activity (% Inhibition): Use the following formula to determine the percentage of DPPH radical scavenging for each concentration of the test compound and standard:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

-

Abs_control is the absorbance of the control well (DPPH solution without the sample).

-

Abs_sample is the absorbance of the well containing the DPPH solution and the test sample.

-

-

Determine the IC50 Value: Plot a graph of the percentage of inhibition versus the concentration of the test compound/standard. The IC50 value is the concentration that corresponds to 50% inhibition on the y-axis, which can be determined from the resulting curve using linear regression analysis.

Visualizing the Process and Mechanism

To further clarify the experimental and chemical aspects of the DPPH assay, the following diagrams are provided.

Caption: A flowchart illustrating the major steps of the DPPH assay.

Caption: The hydrogen atom transfer (HAT) mechanism in the DPPH assay.

References

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

4-Propylresorcinol: A Technical Guide to its Role in Mitigating Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of cellular pathologies and degenerative diseases. 4-Propylresorcinol, a resorcinol derivative, has emerged as a compound of interest for its potential to mitigate oxidative stress. This technical guide provides an in-depth analysis of the role of this compound in cellular models of oxidative stress, with a focus on its antioxidant mechanisms, relevant signaling pathways, and detailed experimental protocols for its evaluation. While direct quantitative data for this compound's impact on specific protein expression in antioxidant pathways is still emerging, this guide leverages data from the structurally and functionally similar compound, phloroglucinol, to provide a robust framework for understanding its likely mechanisms of action.

Introduction to this compound and Oxidative Stress

This compound is a phenolic compound known for its potent tyrosinase inhibitory activity.[1] Beyond its applications in cosmetology for skin lightening, recent scientific interest has shifted towards its antioxidant properties. Phenolic compounds, characterized by their hydroxylated aromatic rings, are well-established scavengers of free radicals, thereby playing a crucial role in mitigating oxidative stress.[2] Oxidative stress is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of compounds like this compound to counteract oxidative damage at a cellular level makes them promising candidates for therapeutic development.

Mechanisms of Action in Oxidative Stress Mitigation

The primary mechanism by which this compound is thought to mitigate oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4]

The activation of the Nrf2 pathway leads to the upregulation of a battery of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide. HO-1 plays a critical role in cellular defense against oxidative stress.[5]

-

Superoxide Dismutase (SOD): A class of enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[6]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, thereby protecting the cell from oxidative damage.[6]

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[7]

Quantitative Data on Oxidative Stress Mitigation

While specific quantitative data on the effects of this compound on the protein expression levels within the Nrf2 pathway are not yet widely published, studies on the structurally analogous compound, phloroglucinol, in HaCaT human keratinocytes provide valuable insights into the expected effects. The following tables summarize the findings from a study investigating the protective effects of phloroglucinol against hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 1: Effect of Phloroglucinol on Cell Viability in H₂O₂-Treated HaCaT Cells

| Treatment | Concentration | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ | 1 mM | ~55 |

| Phloroglucinol + H₂O₂ | 50 µM | ~85 |

Table 2: Effect of Phloroglucinol on Reactive Oxygen Species (ROS) Production in H₂O₂-Treated HaCaT Cells

| Treatment | Concentration | Relative ROS Levels |

| Control | - | Baseline |

| H₂O₂ | 1 mM | Significantly Increased |

| Phloroglucinol + H₂O₂ | 50 µM | Significantly Decreased vs. H₂O₂ |

Table 3: Effect of Phloroglucinol on Nrf2 Pathway Protein Expression in HaCaT Cells

| Treatment | Nrf2 Expression | Phospho-Nrf2 (p-Nrf2) Expression | Keap1 Expression | HO-1 Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| Phloroglucinol (50 µM) | Increased | Increased | Decreased | Increased |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in mitigating oxidative stress in cellular models.

Cell Culture and Induction of Oxidative Stress

-

Cell Line: HaCaT human keratinocytes are a relevant and commonly used cell line for studying oxidative stress in the context of skin biology.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress in vitro. A typical protocol involves treating cells with a specific concentration of H₂O₂ (e.g., 1 mM) for a defined period (e.g., 24 hours) to induce cellular damage. The optimal concentration and duration of H₂O₂ treatment should be determined empirically for each cell line through a dose-response and time-course experiment.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of the oxidative stressor.

Measurement of Cell Viability

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound followed by the oxidative stressor as described above.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Quantification of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Assay: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treat cells with this compound and the oxidative stressor.

-

Incubate the cells with DCFH-DA solution in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Western Blot Analysis of Protein Expression

-

Purpose: To quantify the expression levels of key proteins in the Keap1-Nrf2 pathway (Nrf2, p-Nrf2, Keap1, HO-1, SOD, CAT, GPx).

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Caption: General experimental workflow for assessing this compound's antioxidant effects.

Conclusion and Future Directions

This compound demonstrates significant promise as an agent for mitigating oxidative stress in cellular models. Its mechanism of action is strongly suggested to involve the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a suite of protective antioxidant enzymes. While comprehensive quantitative data for this compound is still emerging, studies on structurally similar compounds like phloroglucinol provide a solid foundation for its expected biological activities.

Future research should focus on generating specific quantitative data for this compound in various cell lines to confirm its effects on the Nrf2 pathway and downstream targets. Further investigation into its bioavailability, metabolism, and efficacy in in vivo models of oxidative stress-related diseases is warranted to fully elucidate its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to advance the study of this compound as a novel antioxidant agent.

References

- 1. Protective effects of isorhamnetin against H2O2-induced oxidative damage in HaCaT cells and comprehensive analysis of key genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Propylresorcinol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylresorcinol (4-propylbenzene-1,3-diol) is a phenolic compound belonging to the alkylresorcinol family. It has garnered significant interest in the scientific community, particularly in the fields of dermatology and enzymology, for its potent biological activities. A key application of this compound is its role as a powerful inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in skin lightening and the treatment of hyperpigmentation disorders.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a look into its mechanism of action. Visual diagrams are provided to illustrate key pathways and experimental workflows relevant to its primary research application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development, influencing factors such as formulation, bioavailability, and interaction with biological systems.

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 4-propylbenzene-1,3-diol | [1] |

| CAS Number | 18979-60-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 82.5 °C | [2] |

| Boiling Point | 234.66 °C (rough estimate) | [2] |

| pKa (Predicted) | 9.82 ± 0.18 | [2] |

| LogP (XLogP3) | 1.8 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, and most organic solvents. | Inferred from[4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature range from the beginning to the completion of melting is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.

-

Capillary Loading: Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a 2-3 mm column of tightly packed sample is at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point (82.5°C).

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Solubility Determination

Understanding a compound's solubility is essential for designing experiments, formulations, and delivery systems.

Principle: A standard amount of solute is added to a standard volume of a solvent and stirred for a set period. The solubility is determined by visual observation.

Procedure:

-

Preparation: Label three test tubes: "Water," "Ethanol," and "DMSO."

-

Dispensing Solute: Add approximately 25 mg of this compound to each test tube.

-

Dispensing Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Stir each sample vigorously using a vortex mixer or by twirling a spatula for 60 seconds.

-

Observation: Observe each tube.

-

Soluble: The solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves.

-

Insoluble: Little to no solid dissolves.

-

-

Record: Document the results for each solvent.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl groups.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Procedure:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water-methanol, due to its low water solubility) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring and record the initial pH. Add small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Data Collection: Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Procedure:

-

Phase Saturation: Vigorously shake equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase.

-

Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the water phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Research Applications: Tyrosinase Inhibition

The primary research application of this compound is its function as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin production.[5] By inhibiting this enzyme, this compound can effectively reduce melanin synthesis, making it a valuable tool in dermatological research and for cosmetic applications aimed at skin lightening.[6]

Melanin Synthesis Pathway

Melanin synthesis begins with the amino acid L-tyrosine. Tyrosinase catalyzes two key initial reactions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][7] Dopaquinone is a crucial intermediate that then proceeds through a series of reactions to form either brown-black eumelanin or yellow-red pheomelanin.[8]

Caption: The enzymatic pathway of melanin synthesis, highlighting the critical role of tyrosinase.

Mechanism of Tyrosinase Inhibition

Resorcinol derivatives, including this compound, are effective tyrosinase inhibitors.[9] While the precise mechanism can be complex and is sometimes debated, a prominent theory is that the resorcinol moiety interacts with the dicopper center of the tyrosinase active site.[9] This interaction prevents the natural substrate, L-tyrosine, from binding and being oxidized, thereby halting the melanin production cascade.[6] Some studies suggest that certain resorcinols may act as suicide inactivators, where the enzyme oxidizes the resorcinol into an intermediate that then irreversibly inactivates the enzyme.

Caption: Mechanism of competitive inhibition of tyrosinase by this compound.

Experimental & Synthesis Workflows

Workflow for Tyrosinase Inhibition Assay

A common method to quantify the inhibitory potential of compounds like this compound is a spectrophotometric tyrosinase inhibition assay.

Principle: The activity of tyrosinase is monitored by measuring the formation of dopachrome, an orange/red colored product, from the oxidation of L-DOPA. The absorbance is measured over time at approximately 475-510 nm. An inhibitor will decrease the rate of dopachrome formation.

Caption: Standard experimental workflow for a tyrosinase inhibition assay.

Synthesis of this compound

A common laboratory synthesis involves the reduction of 4-propionylresorcinol (2',4'-dihydroxypropiophenone).

Principle: The ketone group of 4-propionylresorcinol is reduced to a methylene group via catalytic hydrogenation. This reaction uses a metal catalyst, such as Nickel, and a hydrogen source to achieve the reduction.

Detailed Protocol:

-

Dissolution: Dissolve 100 g of 4-propionylresorcinol in 100 mL of methanol in a suitable autoclave.

-

Catalyst Addition: Add 30 g of a Nickel catalyst to the solution.

-

Hydrogenation: Seal the autoclave and conduct the hydration reaction at 60-80°C under a pressure of 10-20 bar of hydrogen gas. Monitor the reaction for completion (e.g., by GC).

-

Catalyst Removal: Once the reaction is complete, cool the vessel and carefully filter the mixture to remove the Nickel catalyst.

-

Solvent Removal: Remove the majority of the methanol from the filtrate by distillation.

-

Solvent Exchange: Add 400 mL of toluene and continue to distill until the overhead temperature indicates that all methanol has been removed.

-

Crystallization & Isolation: Cool the toluene mixture to room temperature to allow the product to crystallize.

-

Purification: Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to yield this compound.[2]

Caption: Synthetic route for this compound via catalytic hydrogenation.

References

- 1. This compound | C9H12O2 | CID 87874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18979-60-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. ulprospector.com [ulprospector.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dimethoxytolyl propylresorcinol | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Propylresorcinol: Molecular Structure, Chemical Characteristics, and Biological Activity

Introduction

4-Propylresorcinol, also known as 4-n-propylresorcinol, is an organic compound belonging to the resorcinol family. It is recognized for its significant biological activities, particularly as a potent inhibitor of the tyrosinase enzyme, which plays a crucial role in melanin synthesis.[1][2] This property makes it a compound of great interest in the fields of dermatology, cosmetology, and drug development for the management of hyperpigmentation disorders. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a derivative of resorcinol (1,3-dihydroxybenzene) with a propyl group substituted at the 4th position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 4-propylbenzene-1,3-diol[3] |

| CAS Number | 18979-60-7[3] |

| Chemical Formula | C₉H₁₂O₂[3] |

| SMILES | CCCC1=C(C=C(C=C1)O)O[1] |

| InChIKey | DJDHQJFHXLBJNF-UHFFFAOYSA-N[3] |

Chemical Characteristics

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value |

| Molecular Weight | 152.19 g/mol [1][3] |

| Melting Point | 82.5 °C[1] |

| XLogP3 | 1.8 |

| Polar Surface Area | 40.5 Ų[3] |

| Appearance | Solid |

| Storage | Store at 10°C - 25°C, keep under inert gas such as Argon.[1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-propionylresorcinol (2',4'-dihydroxypropiophenone).[4]

Experimental Protocol: Synthesis from 2',4'-dihydroxypropiophenone

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.[4]

Materials:

-

4-Propionylresorcinol (feedstock, >92% GC purity)

-

Methanol (MeOH)

-

Nickel catalyst

-

Toluene

-

Autoclave

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Dissolution: Dissolve 100 g of 4-propionylresorcinol in 100 mL of methanol.[4]

-

Catalyst Addition: Add 30 g of a nickel catalyst to the solution.[4]

-

Hydrogenation: Place the mixture in a suitable autoclave and conduct the hydration reaction at a temperature of 60-80°C and a pressure of 10-20 bar.[4]

-

Catalyst Removal: Upon completion of the reaction, filter the mixture to remove the nickel catalyst.[4]

-

Solvent Removal (Methanol): Remove the majority of the methanol by distillation.[4]

-

Solvent Exchange: Add 400 mL of toluene to the mixture and continue distillation until the head temperature indicates the complete removal of methanol.[4]

-

Crystallization and Filtration: Cool the mixture to room temperature to allow the product to crystallize. Collect the product by filtration.[4]

-

Washing and Drying: Wash the collected product with toluene and then dry it. This procedure typically yields this compound with a purity of ≥99% and a yield of approximately 81%.[4]

Caption: Workflow for the Synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of melanogenesis, the process of melanin production.[1][5] This effect is primarily achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in this pathway.[5][6]

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][7] this compound acts as a competitive inhibitor of tyrosinase.[2] Its resorcinol moiety is believed to chelate the copper ions in the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine.[1][2] Studies have shown that this compound's inhibitory effect is potent, with some research indicating its superiority over other well-known skin-whitening agents like hydroquinone, arbutin, and kojic acid in inhibiting human tyrosinase.[8]

Some evidence also suggests that in addition to competitive inhibition, 4-n-butylresorcinol (a closely related compound) can enhance the proteolytic degradation of tyrosinase via the p38 MAPK pathway, leading to increased ubiquitination and subsequent breakdown of the enzyme.[9] However, the primary mechanism for this compound is considered to be direct tyrosinase inhibition, without significantly affecting other signaling pathways like ERK or Akt that can also modulate melanin synthesis.[5][10]

Caption: Inhibition of Melanin Synthesis by this compound.

Experimental Protocols for Analysis

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the quantitative analysis and purity assessment of this compound and related compounds.[11][12]

Instrumentation & Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector[11]

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][13]

-

Mobile Phase: A mixture of methanol or acetonitrile and water, often with pH adjustment using phosphoric or formic acid.[11] A common starting point is a 60:40 (v/v) mixture of methanol and water.[11]

-

This compound reference standard

-

Sample for testing

Procedure:

-

Standard Solution Preparation: Accurately prepare a standard solution of this compound in the mobile phase (e.g., 1 mg/mL).[11]

-

Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.[11]

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[12]

-

Chromatographic Conditions:

-

Analysis: Inject the standard to determine the retention time. Subsequently, inject the sample. The purity is calculated based on the area of the main peak relative to the total peak area.[11]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound's identity.

-

Infrared (IR) Spectroscopy: FTIR spectra can be obtained using techniques like a KBr wafer to identify characteristic functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are used to confirm the carbon skeleton of the molecule.[3]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern, further confirming the structure.[3]

Conclusion

This compound is a well-characterized molecule with significant potential as a tyrosinase inhibitor for applications in dermatology and cosmetics. Its straightforward synthesis, defined chemical properties, and potent, direct mechanism of action make it an attractive candidate for further research and development. The analytical protocols outlined in this guide provide a solid foundation for its quality control and further investigation.

References

- 1. This compound | 18979-60-7 | FP70823 | Biosynth [biosynth.com]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12O2 | CID 87874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18979-60-7 [chemicalbook.com]

- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Propylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylresorcinol, a substituted phenol, is a compound of interest in the pharmaceutical and cosmetic industries. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different stress conditions, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of its degradation pathways. Visualizations of experimental workflows and degradation pathways are provided to facilitate understanding.

Introduction

This compound (4-n-propylresorcinol) belongs to the family of alkylresorcinols, which are phenolic lipids.[1] Its chemical structure, consisting of a dihydroxybenzene ring with a propyl group at the fourth position, imparts specific solubility and stability characteristics. These properties are critical for its application in various formulations, influencing factors such as bioavailability, shelf-life, and compatibility with other excipients. This guide aims to consolidate and present the core technical information required by researchers and formulation scientists working with this compound.

Solubility of this compound

The solubility of a drug substance is a critical factor in its formulation design. While specific quantitative data for this compound is limited in publicly available literature, data from closely related alkylresorcinols can provide valuable insights.

Quantitative Solubility Data

Based on the available information for analogous compounds, the following table summarizes the estimated and known solubility of this compound and related compounds in various solvents.

| Solvent System | This compound (Estimated) | 4-Butylresorcinol | 4-Hexylresorcinol |

| Water | Sparingly Soluble | ≥2.57 mg/mL (with ultrasonic)[2] | 0.05 g/100 mL (18°C)[3] |

| Ethanol | Soluble | ≥29.5 mg/mL[2] | Soluble |

| Propylene Glycol | Soluble | Miscible[4] | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL[5] | ~30 mg/mL |

| Corn Oil | Likely Soluble | ≥ 2.5 mg/mL[5] | - |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | - | ≥ 2.5 mg/mL[5] | - |

Note: The solubility of this compound is expected to be slightly higher in water and polar organic solvents compared to its longer-chain alkylresorcinol counterparts due to its lower lipophilicity.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, ethanol, propylene glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

Understanding the stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that may impact safety and efficacy. Forced degradation studies are essential for this purpose.[6][7]

Potential Degradation Pathways

Based on the chemical structure of resorcinol and its derivatives, this compound is susceptible to the following degradation pathways:

-

Oxidative Degradation: The hydroxyl groups on the aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored quinone-type structures.[8]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of free radicals, leading to dimerization, polymerization, and the formation of colored degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions. While alkylresorcinols are relatively heat-stable under moderate conditions, prolonged exposure to high temperatures can cause degradation.[9]

-

pH-Dependent Degradation: this compound is expected to be more stable in acidic to neutral conditions. In alkaline conditions, the deprotonation of the phenolic hydroxyl groups can increase its susceptibility to oxidation. A study on 4-hexylresorcinol showed it is easily degraded in an alkali medium.[10]

Proposed Degradation Pathway of this compound:

Caption: Proposed general degradation pathway for this compound.